molecular formula C12H17ClN2O2 B5211026 N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine

N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine

Cat. No.: B5211026
M. Wt: 256.73 g/mol
InChI Key: YATXEZYQSWCASP-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine is an organic compound that features a complex structure with a chlorinated nitrophenyl group attached to a butan-1-amine backbone

Properties

IUPAC Name

N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-3-4-7-14(2)9-10-8-11(13)5-6-12(10)15(16)17/h5-6,8H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATXEZYQSWCASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine typically involves multiple steps. One common method includes the alkylation of N-methylbutan-1-amine with a chlorinated nitrophenyl derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Hydroxylated derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-nitrophenol
  • 5-chloro-2-nitropyridine
  • N-[(4-nitrophenyl)methyl]-N-methylbutan-1-amine

Uniqueness

N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a chlorine atom on the phenyl ring allows for diverse chemical modifications and potential biological activities.

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